![molecular formula C8H20N2 B2639836 (2-Amino-4-methylpentyl)(ethyl)amine CAS No. 1249897-15-1](/img/structure/B2639836.png)
(2-Amino-4-methylpentyl)(ethyl)amine
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Description
“(2-Amino-4-methylpentyl)(ethyl)amine” is a chemical compound with the CAS number 1249897-15-1 . Its molecular formula is C8H20N2 and it has a molecular weight of 144.26 g/mol .
Physical And Chemical Properties Analysis
“(2-Amino-4-methylpentyl)(ethyl)amine” has a molecular weight of 144.26 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
CO2 Capture from Flue Gas Streams
Amines and amino alcohols have been synthesized for CO2 capture, showing higher absorption capacities and cyclic capacities than conventional solvents. This includes the synthesis of new amines with different alkyl chain lengths, which displayed promising CO2 capture performance due to their chemical structures affecting equilibrium solubility, cyclic capacity, and kinetics of absorption and regeneration (Maneeintr et al., 2009); (Singto et al., 2016).
Electrochemical Oxidation in Ionic Liquid Media
The electrochemical oxidation of primary amines in ionic liquid media leads to the formation of organic layers on electrode surfaces, which is significant for the development of advanced electrochemical applications and materials science (Ghilane et al., 2010).
Synthesis of Unnatural α-Amino Acid Derivatives
Unnatural α-amino acid derivatives have been synthesized through a Pd(II)-catalyzed three-component coupling, demonstrating the potential for creating diverse bioactive compounds and pharmaceuticals (Hopkins & Malinakova, 2007).
Polymerizable Tertiary Amines
Novel tertiary amine-structured compounds with stimulating response groups have been synthesized, showcasing potential applications in material science and polymer chemistry. This includes the development of compounds for advanced functionalities and properties (Sun et al., 2021).
Photocatalytic Reduction of Nitro Compounds
Graphene-based (photo)catalysts have been explored for the reduction of nitro compounds to amines, highlighting the importance of these reactions in organic synthesis, drug development, and environmental remediation. This research emphasizes the role of advanced materials in catalysis and sustainable chemistry (Nasrollahzadeh et al., 2020).
properties
IUPAC Name |
1-N-ethyl-4-methylpentane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-10-6-8(9)5-7(2)3/h7-8,10H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHNCRSNHHDYTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(CC(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-methylpentyl)(ethyl)amine |
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